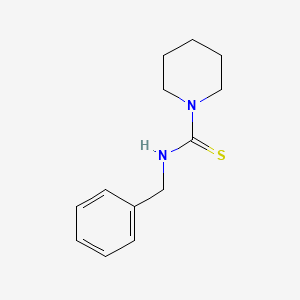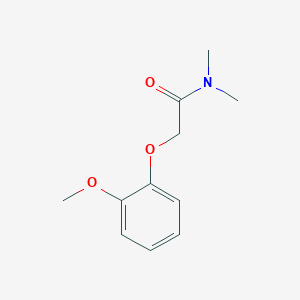![molecular formula C16H16N2O2S B5873523 N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5873523.png)
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide, also known as NHMC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. NHMC belongs to the class of thioamides and is synthesized through a multi-step process involving the reaction of 2-hydroxy-4-methylbenzenamine with carbon disulfide and subsequent reaction with 2-methylbenzoyl chloride.
Mecanismo De Acción
The mechanism of action of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has also been shown to modulate the expression of certain genes involved in disease progression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide. One area of interest is the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine the efficacy of this compound in human cancer patients. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. Further research is needed to determine the potential therapeutic benefits of this compound in human patients.
Métodos De Síntesis
The synthesis of N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide involves several steps, starting with the reaction of 2-hydroxy-4-methylbenzenamine with carbon disulfide to form 2-(2-hydroxy-4-methylphenyl)thioacetamide. This intermediate is then reacted with 2-methylbenzoyl chloride to form this compound. The process is carried out under controlled conditions and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methylbenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and antioxidant properties. This compound has also been shown to have potential in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-7-8-13(14(19)9-10)17-16(21)18-15(20)12-6-4-3-5-11(12)2/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIGNDZUHVCRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5873540.png)

![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5873557.png)
![N-(2-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5873558.png)


